molecular formula C22H25N3O4S B2564896 8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-78-7

8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2564896
CAS RN: 898462-78-7
M. Wt: 427.52
InChI Key: YCHHEQZCRBYXDT-UHFFFAOYSA-N
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Description

8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Antidepressant-Like Activity

The compound HBK-11 has demonstrated antidepressant-like effects in preclinical studies. Researchers found that it produces effects comparable to venlafaxine (a commonly used antidepressant) in the forced swim test and tail suspension test. These tests assess behavioral despair and immobility, which are indicative of depression-like states in rodents . The antidepressant-like activity of HBK-11 involves serotonergic receptors, specifically the 5-HT1A and 5-HT2A/C receptors. This suggests that HBK-11 may modulate serotonin signaling pathways, making it a potential candidate for further investigation in treating depressive disorders.

Inhibition of Endothelial Cell Proliferation

Another derivative, 4- [4- (4-nitrophenyl)-1-piperazinyl]phenol, serves as a key intermediate in the synthesis of triazole medicines like itraconazole. These medicines are used to treat deep-seated fungal infections. Additionally, this compound has been identified as an inhibitor of endothelial cell proliferation . Understanding its mechanism of action and potential therapeutic applications could be valuable for antifungal drug development.

Affinity for Serotonin Receptors

A series of 15 new derivatives containing a piperazine group were designed based on computational methods. These compounds, which include 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, were synthesized to study their affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors . Investigating their binding properties and potential therapeutic implications could provide insights into novel drug development targeting these receptors.

Novel 1,2,4-Triazole Derivative

The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized successfully. Its structure was confirmed using various analytical techniques . Further exploration of its pharmacological properties and potential applications may reveal novel therapeutic avenues.

properties

IUPAC Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-29-19-5-3-18(4-6-19)23-10-12-24(13-11-23)30(27,28)20-14-16-2-7-21(26)25-9-8-17(15-20)22(16)25/h3-6,14-15H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHEQZCRBYXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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